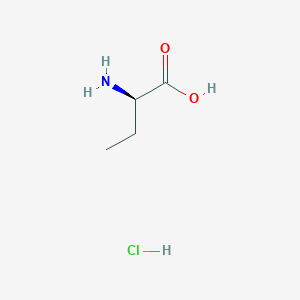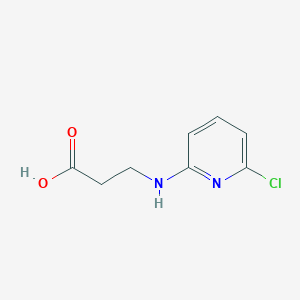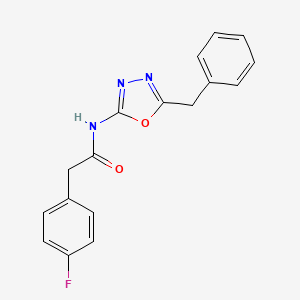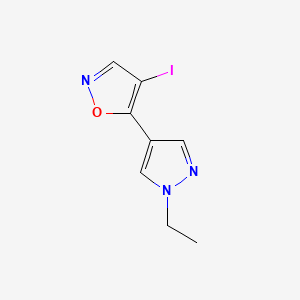
1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C15H17F3N6O2 and its molecular weight is 370.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has been conducted on derivatives of imidazo-sym-triazine, highlighting the versatility of triazine derivatives in chemical synthesis. For example, Dovlatyan et al. (2008) reported on the synthesis of 2-Dimethylamino-4,6,7,8-tetrahydroimidazo[1,2-a]-sym-triazin-4-one and its conversion into derivatives of urea and N-arenesulfonyl-substituted imidazo-sym-triazinones through the action of aryl isocyanates and arenesulfonyl chlorides. This demonstrates the compound's utility in generating a variety of chemical structures for further applications in materials science and potentially in drug design (Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2008).
Applications in Material Science
Triazinyl urea derivatives have been investigated for their potential applications in material science, such as corrosion inhibitors. Mistry et al. (2011) evaluated the inhibition effect of 1,3,5-triazinyl urea derivatives against mild steel corrosion in acidic solutions. Their study found that these compounds effectively inhibited corrosion, suggesting their potential utility in protecting metals from acidic degradation. The research indicates that the specific structure of triazinyl urea derivatives plays a crucial role in adsorption and protective layer formation on metal surfaces (Mistry, Patel, Patel, & Jauhari, 2011).
Heterocyclic Compound Formation
The ability of triazine-based compounds to form heterocyclic structures has been explored, with implications for developing novel materials and pharmaceuticals. Matsuda et al. (1976) studied the reactions of N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea with various acceptor molecules, leading to the formation of imidazolidinone, triazinone, and pyrimidinone derivatives. This research underscores the compound's role in synthesizing heterocyclic compounds, which are critical in various industrial and pharmaceutical applications (Matsuda, Yamamoto, & Ishii, 1976).
Propiedades
IUPAC Name |
1-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6O2/c1-24(2)12-21-11(22-14(23-12)26-3)8-19-13(25)20-10-6-4-5-9(7-10)15(16,17)18/h4-7H,8H2,1-3H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQWEXIMGMBLGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole](/img/structure/B2698245.png)

![N-(4-nitrophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698248.png)

![6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2698252.png)


![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline](/img/structure/B2698258.png)
![[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid](/img/structure/B2698261.png)
![2-methyl-3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2698263.png)



![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide](/img/structure/B2698267.png)